REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:9]([F:12])([F:11])[F:10].[Li]CCCC.[I:18]I>C1COCC1>[Cl:1][C:2]1[C:3]([O:8][C:9]([F:11])([F:10])[F:12])=[CH:4][CH:5]=[CH:6][C:7]=1[I:18]
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Name
|
|
Quantity
|
2.54 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)OC(F)(F)F
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Name
|
|
Quantity
|
1.42 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
was continued at RT overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1OC(F)(F)F)I
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |